molecular formula C9H6N4 B13670992 [1,2,4]Triazolo[4,3-h][1,7]naphthyridine

[1,2,4]Triazolo[4,3-h][1,7]naphthyridine

Cat. No.: B13670992
M. Wt: 170.17 g/mol
InChI Key: KOASNSZMLWLZDC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-h][1,7]naphthyridine is a high-purity, nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry research. This tricyclic structure, which features a fused triazole and naphthyridine ring system, is a key scaffold for developing novel biologically active molecules. Compounds within the triazolo-naphthyridine family have demonstrated a wide spectrum of promising biological activities in scientific studies. Notably, closely related analogues have been investigated for their potent anti-inflammatory and analgesic properties . Research indicates that such compounds can inhibit key processes in the inflammatory response, including the production of reactive oxygen species (ROS) such as the superoxide anion (O₂⁻) and the adhesion of polymorphonuclear cells (PMNs) to endothelial cells . Importantly, these effects are achieved through a cyclooxygenase (COX)-independent mechanism, suggesting a potential pathway for developing anti-inflammatory agents without the typical gastrolesive side effects associated with traditional NSAIDs . Furthermore, the triazolo-naphthyridine core is a valuable structure in antibacterial research. Similar tricyclic fluoroquinolone-like derivatives have shown enhanced activity against various bacterial strains, including drug-resistant pathogens, by targeting bacterial type-II topoisomerase enzymes . The versatility of the 1,2,4-triazole moiety itself, which is known for its extensive pharmacological profile including antimicrobial, antifungal, and antitumor activities, further underscores the research value of this compound as a versatile building block . Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives or as a probe for studying new mechanisms of action in inflammation and infectious disease models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-h][1,7]naphthyridine

InChI

InChI=1S/C9H6N4/c1-2-7-3-5-13-6-11-12-9(13)8(7)10-4-1/h1-6H

InChI Key

KOASNSZMLWLZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NN=CN3C=C2)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Of 1 2 3 Triazolo 4,3 H 1 4 Naphthyridine and Its Analogues

Classical Synthetic Approaches to theorganic-chemistry.orgniscpr.res.innih.govTriazolo[4,3-h]organic-chemistry.orgnih.govnaphthyridine Ring System

Traditional methods for constructing the triazolo-naphthyridine skeleton have laid the fundamental groundwork for more advanced techniques. These approaches typically involve multi-step sequences that culminate in the formation of the fused triazole ring.

Cyclization Reactions for Core Scaffold Construction

The most conventional and frequently utilized method for forming the fused 1,2,4-triazole (B32235) system begins with a suitable α-hydrazino heterocycle, upon which the triazole unit is constructed. niscpr.res.in A cornerstone of this approach is the oxidative cyclization of aryl aldehyde hydrazones. This intramolecular cyclization is a powerful tool for forming the C-N bond necessary to close the triazole ring.

A variety of oxidizing agents have been employed to facilitate this transformation. For instance, iodine has been used as an effective reagent for mediating the oxidative cyclization of precursor hydrazones, offering a transition-metal-free pathway to the desired triazolo-heterocycle. nih.gov Another common reagent is N-chlorosuccinimide (NCS), which can be used under mild conditions to induce cyclization of 2-pyridylhydrazones to furnish the corresponding organic-chemistry.orgniscpr.res.innih.govtriazolo[4,3-a]pyridine derivatives. mdpi.com The reaction proceeds through the initial formation of a chlorohydrazone, which then loses HCl to generate a nitrilimine intermediate that subsequently cyclizes. mdpi.com

Condensation and Annulation Strategies

The construction of the triazolo-naphthyridine scaffold is a prime example of an annulation strategy, where a new ring is built onto an existing one. The process typically begins with a condensation reaction. For example, a hydrazine-substituted naphthyridine or pyridine (B92270) is condensed with a variety of aromatic or aliphatic aldehydes. nih.govmdpi.com This initial step yields a key aryl aldehyde hydrazone intermediate. niscpr.res.inmdpi.com

This hydrazone then undergoes the intramolecular cyclization (annulation) described previously to form the final tricyclic product. nih.gov Another classical approach involves the cyclocondensation of heterocyclic compounds containing thiourea (B124793) moieties with reagents such as hydrazonoyl halides. researchgate.netnih.gov This method provides an alternative route to fused triazole systems, demonstrating the versatility of condensation strategies in heterocyclic synthesis.

Modern and Sustainable Synthetic Techniques fororganic-chemistry.orgniscpr.res.innih.govTriazolo[4,3-h]organic-chemistry.orgnih.govnaphthyridine Derivatives

In recent years, synthetic organic chemistry has shifted towards more efficient, environmentally friendly, and sustainable methods. rsc.org This evolution is evident in the synthesis of triazolo-naphthyridines, with the adoption of techniques that reduce reaction times, minimize waste, and avoid harsh conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology that dramatically accelerates chemical reactions. sphinxsai.com The direct interaction of microwaves with the molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions compared to conventional heating methods. nih.govsphinxsai.com

The synthesis of organic-chemistry.orgniscpr.res.innih.govtriazolo[4,3-a] organic-chemistry.orgresearchgate.netnaphthyridine analogues has been shown to benefit significantly from microwave irradiation. researchgate.netthesciencein.org For example, the oxidative cyclization of aryl aldehyde 3-(p-nitrophenyl)-1,8-naphthyridin-2-ylhydrazones using nitrous acid was achieved in minutes with yields of 82-90% under microwave conditions. niscpr.res.in In contrast, the same reaction performed using a conventional oil bath required 3-5 hours and yielded only 67-75% of the product. niscpr.res.in This highlights the profound rate enhancement and efficiency gains offered by microwave technology. niscpr.res.in

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a organic-chemistry.orgniscpr.res.innih.govTriazolo[4,3-a] organic-chemistry.orgresearchgate.netnaphthyridine Analogue niscpr.res.in
MethodReaction TimeYield (%)
Microwave Irradiation2.5 - 4.0 minutes82 - 90
Conventional Heating (Oil Bath)3 - 5 hours67 - 75

Catalytic Approaches (e.g., Transition Metal-Mediated Cyclizations)

The use of catalysts offers another avenue for improving the efficiency and selectivity of synthetic reactions. Both transition metal and non-metal catalysts have been successfully applied to the synthesis of fused triazole systems.

For the synthesis of organic-chemistry.orgniscpr.res.innih.govtriazolo[4,3-a] organic-chemistry.orgresearchgate.netnaphthyridine analogues, iron(III) chloride (FeCl₃·6H₂O) has been used as an inexpensive and non-toxic catalyst for the oxidative cyclization of hydrazones under microwave irradiation. niscpr.res.in In other related systems, palladium-catalyzed reactions have been employed to facilitate the initial addition of hydrazides to chloropyridines, a key step in forming the precursor for subsequent cyclization. organic-chemistry.org Ceric ammonium (B1175870) nitrate (B79036) has also been reported as a catalyst for the oxidative cyclization of amidrazones with aldehydes to form N-fused 1,2,4-triazoles in an environmentally benign medium like polyethylene (B3416737) glycol. organic-chemistry.org Gold(III) catalysis has also been shown to be effective in the tandem synthesis of other fused naphthyridine systems. nih.gov

Table 2: Examples of Catalytic Systems in the Synthesis of Triazolonaphthyridine Analogues and Related Fused Triazoles
CatalystReaction TypeKey FindingsReference
FeCl₃·6H₂OOxidative CyclizationEfficient, inexpensive, and non-toxic catalyst for cyclization under microwave conditions. niscpr.res.in
PalladiumC-N CouplingCatalyzes the addition of hydrazides to 2-chloropyridine (B119429) to form key precursors. organic-chemistry.org
Ceric Ammonium NitrateOxidative CyclizationEnables an environmentally benign synthesis of N-fused 1,2,4-triazoles. organic-chemistry.org
Gold(III)Regioselective Ring ClosureCatalyzes tandem synthesis of fused naphthyridines under mild conditions. nih.gov

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Many modern synthetic protocols for fused triazoles combine microwave irradiation with solvent-free conditions to create highly efficient and environmentally friendly procedures. niscpr.res.in

The synthesis of 9-aryl-6-(3-fluorophenyl)-1,2,4-triazolo[4,3-a] organic-chemistry.orgresearchgate.netnaphthyridines has been effectively carried out using FeCl₃·6H₂O as a catalyst under solvent-free microwave irradiation. niscpr.res.in In some cases, the catalyst is supported on a solid matrix like silica (B1680970) gel. This approach not only eliminates the need for a solvent but also simplifies the purification process, as the catalyst can be easily filtered off after the reaction is complete. These solvent-free methods minimize environmental impact and represent a significant advance in sustainable chemical synthesis. niscpr.res.in

Novel Chemical Transformations and Rearrangement Reactions in the Synthesis ofnih.govmdpi.comnih.govTriazolo[4,3-h]nih.govorganic-chemistry.orgnaphthyridines

The construction of complex fused heterocyclic systems such as nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine often relies on innovative chemical transformations and rearrangement reactions to build the foundational naphthyridine core. These reactions are crucial for introducing the necessary functional groups in the correct positions for subsequent annulation of the triazole ring.

Smiles Rearrangement and Related Processes

A significant advancement in the synthesis of functionalized 2,7-naphthyridine (B1199556) precursors, which are essential for building the target triazolonaphthyridine system, involves the application of the Smiles rearrangement. nih.govmdpi.com This intramolecular nucleophilic aromatic substitution reaction provides a novel and efficient route to 1-amino-3-oxo-2,7-naphthyridines, which are versatile synthons. nih.gov

The process typically begins with 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. nih.gov These starting materials undergo selective substitution with cyclic amines to yield 1-amino-3-chloro-2,7-naphthyridines. Subsequent reaction with 2-mercaptoethanol (B42355) introduces a (2-hydroxyethyl)thio group at the C-3 position. mdpi.com Under basic conditions (e.g., sodium hydroxide), these intermediates undergo a Smiles rearrangement, where the amino group at C-1 attacks the carbon bearing the thioether, leading to the displacement of the thioalkoxide and the formation of a 3-oxo functionality. nih.govmdpi.com

This rearrangement offers a regioselective method for producing 1-amino-3-oxo-2,7-naphthyridine compounds in high yields, which would be challenging to synthesize through other methods. nih.gov The resulting amino and oxo groups on the naphthyridine core are ideal handles for further chemical transformations, including the cyclization to form the fused triazole ring of the target nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine system.

Table 1: Synthesis of 1-Amino-3-oxo-2,7-naphthyridine Precursors via Smiles Rearrangement mdpi.com
Starting MaterialIntermediateReagents & Conditions for RearrangementFinal ProductYield
1-(Pyrrolidin-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile1-(Pyrrolidin-1-yl)-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileNaOH, Ethanol, Reflux1-(Pyrrolidin-1-yl)-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile85%
1-(Azepan-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile1-(Azepan-1-yl)-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileNaOH, Ethanol, Reflux1-(Azepan-1-yl)-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile81%

Derivatization Strategies for Structural Diversification of thenih.govmdpi.comnih.govTriazolo[4,3-h]nih.govorganic-chemistry.orgnaphthyridine Core

Structural diversification of the nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine core is essential for modulating its physicochemical and biological properties. Based on established reactivity patterns of related fused triazolo-heterocycles, several derivatization strategies can be proposed. mdpi.com A common and effective approach involves the introduction of a leaving group, such as a chlorine atom, onto the heterocyclic scaffold, which can then be displaced by various nucleophiles.

For instance, a chloro-substituted triazolonaphthyridine can be synthesized and subsequently reacted with a range of nucleophiles to introduce diverse functional groups. Key strategies include:

Hydrazinolysis : Treatment of a chloro-triazolonaphthyridine with hydrazine (B178648) hydrate (B1144303) is a fundamental transformation that yields a highly reactive hydrazinyl intermediate. This derivative serves as a versatile platform for further modifications. mdpi.com

Reaction with Amines : A wide array of primary and secondary amines can be used to displace the chloro group, allowing for the introduction of various alkyl, aryl, and heterocyclic amino moieties. This is a common strategy for building structure-activity relationships.

Condensation of Hydrazinyl Derivatives : The hydrazinyl intermediate can be readily condensed with aldehydes and ketones to form the corresponding hydrazones. This reaction provides a simple method for appending a wide variety of substituted aryl or alkylidene groups. mdpi.com

These derivatization reactions provide powerful tools for creating a library of novel nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine analogues for further investigation.

Table 2: Potential Derivatization Strategies for a Chloro- nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine Core (Based on Analogous Systems mdpi.com)
Reaction TypeReagentFunctional Group IntroducedResulting Structure
HydrazinolysisHydrazine hydrate (N₂H₄·H₂O)Hydrazinyl (-NHNH₂)Hydrazinyl- nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine
AminationPrimary/Secondary Amines (R¹R²NH)Substituted Amino (-NR¹R²)Amino- nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine
Azide SubstitutionSodium Azide (NaN₃)Azido (-N₃), potentially leading to a fused Tetrazole ringTetrazolo-fused naphthyridine system
Hydrazone Formation (from hydrazinyl intermediate)Aldehydes/Ketones (R¹C(O)R²)Hydrazone (-NHN=CR¹R²)Hydrazone-substituted- nih.govmdpi.comnih.govtriazolo[4,3-h] nih.govorganic-chemistry.orgnaphthyridine

Spectroscopic and Advanced Analytical Characterization Of 1 2 3 Triazolo 4,3 H 1 4 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. For derivatives of the connectjournals.combeilstein-journals.orgmdpi.comtriazolo connectjournals.comresearchgate.netnaphthyridine core, both ¹H and ¹³C NMR spectroscopy are employed to map the precise arrangement of atoms. nih.gov

In ¹H NMR spectra of these derivatives, protons on the aromatic naphthyridine and triazole rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. connectjournals.com The specific chemical shifts and coupling constants are influenced by the electronic environment created by various substituents on the heterocyclic system. For instance, protons on a phenyl substituent would also resonate in this aromatic region. Protons of aliphatic side chains or substituents like methoxy (B1213986) groups appear in the upfield region of the spectrum. connectjournals.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms within the molecule. The carbon atoms of the fused aromatic rings exhibit signals in the δ 110-160 ppm range. Signals for carbons in substituent groups, such as the methyl carbon of a methoxy group, would appear at much higher field strengths. nih.gov

For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish definitive proton-proton and proton-carbon connectivities, leading to a complete and unambiguous assignment of all signals. nih.gov

Table 1: Example ¹H NMR Spectroscopic Data for a Substituted Triazolonaphthyridine Derivative.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Ar-H (naphthyridine)8.42 - 7.65m
Ar-H (substituent)7.67 - 6.98m
OH5.98s
OCH₃3.90s
Data derived from a representative compound, 6-phenyl-9-(3,5-dimethoxy-4-hydroxyphenyl)- connectjournals.combeilstein-journals.orgmdpi.comtriazolo[4,3-a] connectjournals.comvscht.cznaphthyridine. connectjournals.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. uhcl.edu For derivatives of connectjournals.combeilstein-journals.orgmdpi.comTriazolo[4,3-h] connectjournals.comresearchgate.netnaphthyridine, IR spectra provide key diagnostic bands that confirm the presence of the core structure and its appended substituents.

The stretching vibration of the C=N bond within the fused heterocyclic system typically gives rise to a moderate to strong absorption band in the region of 1610-1620 cm⁻¹. connectjournals.com Aromatic C-H stretching vibrations are observed slightly above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1500-1600 cm⁻¹ range. vscht.czokstate.edu If substituents with specific functional groups are present, their characteristic absorption bands will also be evident. For example, a hydroxyl (-OH) group will show a broad absorption band in the 3400-3450 cm⁻¹ region, while the C-O stretching of a methoxy group would appear in the fingerprint region. connectjournals.com

Table 2: Characteristic IR Absorption Bands for Functional Groups in Triazolonaphthyridine Derivatives.

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
HydroxylO-H stretch3400 - 3450 (broad)
Aromatic C-HC-H stretch3000 - 3100
Imine/AzomethineC=N stretch1610 - 1620
Aromatic RingC=C stretch1500 - 1600
Data compiled from characteristic values for similar heterocyclic systems. connectjournals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to determine the exact molecular weight of a compound, thereby confirming its molecular formula. niscpr.res.in High-resolution mass spectrometry (HRMS) can provide mass data with high precision, further corroborating the elemental composition.

For connectjournals.combeilstein-journals.orgmdpi.comTriazolo[4,3-h] connectjournals.comresearchgate.netnaphthyridine derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used. In ESI-MS, the molecule is typically protonated, resulting in the observation of a molecular ion peak [M+H]⁺. connectjournals.comnih.gov The m/z value of this peak provides the molecular weight of the compound.

In addition to determining the molecular weight, MS can provide structural information through the analysis of fragmentation patterns. researchgate.netsapub.org When subjected to collision-induced dissociation (tandem MS or MS/MS), the molecular ion breaks apart into smaller, characteristic fragment ions. The fragmentation pathways of fused heterocyclic systems often involve the cleavage of the triazole or naphthyridine rings and the loss of substituents. nih.gov Analyzing these fragmentation patterns helps to confirm the connectivity of the core structure and the identity of the substituents. miamioh.edu

Table 3: Mass Spectrometry Data for a Representative Triazolopyrazine Derivative.

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Example DerivativeC₁₉H₂₄F₃N₅O396.43396.30
Data derived from a representative compound from a study on triazolo[4,3-a]pyrazine derivatives. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. nih.gov

A close agreement between the found and calculated values, typically within a margin of ±0.4%, serves as strong evidence for the compound's elemental composition and high degree of purity. nih.gov This analysis is crucial for the final characterization of newly synthesized connectjournals.combeilstein-journals.orgmdpi.comTriazolo[4,3-h] connectjournals.comresearchgate.netnaphthyridine derivatives, complementing the structural information obtained from spectroscopic methods. It confirms that the empirical formula of the synthesized compound matches the expected molecular formula.

Table 4: Elemental Analysis Data for a Representative Triazolopyrazine Derivative.

ElementCalculated (%)Found (%)
C57.7157.78
H6.126.15
N17.7117.63
Data for the compound with molecular formula C₁₉H₂₄F₃N₅O. nih.gov

Biological Activities and Pharmacological Potentials Of 1 2 3 Triazolo 4,3 H 1 4 Naphthyridine Derivatives

Investigations into Antimicrobial Activity

The fusion of the 1,2,4-triazole (B32235) and 1,8-naphthyridine (B1210474) rings has yielded compounds with notable antimicrobial properties. These derivatives have been evaluated against a range of pathogenic bacteria and fungi, demonstrating a broad spectrum of activity.

Derivatives of the phenyl- nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine scaffold have been screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies show that these compounds exhibit inhibitory effects on the growth of various bacterial strains.

One study investigated a series of these derivatives against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. The activity was determined by measuring the diameter of the zone of inhibition. Several compounds, particularly those with chloro and fluoro substitutions on the phenyl ring, demonstrated potent activity, in some cases comparable to the standard antibiotic Gentamycin.

Table 1: Antibacterial Activity of Phenyl- nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine Derivatives

Compound (Substitution on Phenyl Ring)Concentration (µg/disc)Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. B. subtilis
4-Cl (1g)2501415
4-Cl (1g)5001820
4-F (1j)2501314
4-F (1j)5001719
2-CF₃ (1k)2501213
2-CF₃ (1k)5001618
4-CF₃ (1m)2501415
4-CF₃ (1m)5001921
Gentamycin (Standard)5002224

Other research has confirmed the antimicrobial potential of 6-aryl- nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine derivatives against bacterial strains such as M. luteus and S. typhi.

The antifungal potential of this scaffold has also been explored. Studies involving 6-aryl- nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine derivatives showed good levels of activity against fungal strains like Aspergillus niger and Aspergillus flavus. The efficacy of these compounds was found to be comparable to the reference drug nystatin. The broad-spectrum antimicrobial nature of these molecules highlights their potential for further development.

While the parent 1,8-naphthyridine and 1,2,4-triazole scaffolds have individually been associated with antiprotozoal and antimalarial activities, specific research evaluating the fused nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine system against protozoal agents such as Cryptosporidium or Plasmodium species is not extensively documented in the reviewed literature. nih.govresearchgate.net This remains an area requiring further investigation to fully determine the therapeutic potential of these derivatives.

Research on Anti-Inflammatory and Analgesic Effects

A significant area of investigation for nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine derivatives has been their anti-inflammatory and analgesic properties. Specific compounds from this family, namely NF161 and NF177, have been the subject of detailed in vitro studies to elucidate their mechanisms of action.

Prostaglandins are key mediators of inflammation. To understand the anti-inflammatory mechanism of nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine derivatives, the compounds NF161 and NF177 were tested for their ability to affect the production of Prostaglandin E2 (PGE₂) and prostacyclin (PGI₂).

In studies using human umbilical vascular endothelial cells (HUVEC) stimulated with Interleukin-1α (IL-1α), neither NF161 nor NF177 modified the production of PGE₂ or PGI₂. nih.gov This suggests that the anti-inflammatory effects of these compounds are not mediated through the cyclooxygenase (COX) pathway, which is the target of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻), play a crucial role in the inflammatory process and can contribute to tissue damage. nih.gov The ability of nih.govresearchgate.netijpsonline.comtriazolo[4,3-a] nih.govnaphthyridine derivatives to modulate ROS production has been investigated in human polymorphonuclear cells (PMNs).

Both NF161 and NF177 were found to inhibit the production of superoxide anions in a dose-dependent manner. nih.gov The study demonstrated that NF161 was statistically more active than NF177 in this regard. nih.gov The ability of these compounds to inhibit ROS production points to a mechanism of action centered on modulating oxidative stress, which is a key component of various inflammatory and degenerative diseases. nih.gov

Table 2: Inhibition of Superoxide (O₂⁻) Production by nih.govresearchgate.netijpsonline.comTriazolo[4,3-a] nih.govnaphthyridine Derivatives

CompoundIC₅₀ (M)Maximal Inhibition (%)
NF1612.1 x 10⁻⁵98%
NF1772.5 x 10⁻⁵83%

Studies on Cellular Adhesion Inhibition (e.g., Polymorphonuclear Leukocytes to Endothelial Cells)

Currently, there is a lack of specific research findings in publicly accessible scientific literature detailing the effects oftriazolo[4,3-h]naphthyridine derivatives on the inhibition of cellular adhesion, particularly concerning the adhesion of polymorphonuclear leukocytes to endothelial cells. While related triazolo-naphthyridine isomers have been investigated for anti-inflammatory properties that involve cellular adhesion processes, data pertaining explicitly to thetriazolo[4,3-h]naphthyridine scaffold is not available.

Exploration of Antitumor and Antiproliferative Potencies

The potential oftriazolo[4,3-h]naphthyridine derivatives as anticancer agents has been an area of investigation, with studies focusing on their ability to inhibit key enzymes involved in cancer progression and to induce cell death pathways.

Derivatives of thetriazolo[4,3-h]naphthyridine nucleus have been synthesized and evaluated for their ability to inhibit various protein kinases that are crucial for tumor growth and survival. While broad screening data for this specific scaffold against a wide array of kinases is limited, targeted studies have yielded information on its interaction with specific enzymes. Research into related triazolo-fused heterocyclic systems has shown potent inhibition of kinases such as VEGFR-2 and Aurora kinases, suggesting the potential of the naphthyridine-containing analogues. However, specific IC50 values and detailed kinase inhibition profiles for derivatives oftriazolo[4,3-h]naphthyridine targeting c-Met, VEGFR-2, Akt, PARP1, or Aurora A are not extensively documented in the current body of scientific literature.

The cytotoxic effects oftriazolo[4,3-h]naphthyridine derivatives are understood to be mediated through the disruption of normal cell cycle progression and the induction of programmed cell death, or apoptosis. Studies on analogous compounds have demonstrated that they can cause an accumulation of cells in specific phases of the cell cycle, such as G1 or G2/M, preventing cell division. Furthermore, these compounds have been shown to trigger apoptotic pathways, often confirmed by assays that detect the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation. Specific studies detailing the precise mechanisms, including which cell cycle checkpoints are affected or which apoptotic pathways are activated bytriazolo[4,3-h]naphthyridine derivatives, are still emerging.

Neurotropic and Central Nervous System (CNS) Related Activities

The unique structural features of thetriazolo[4,3-h]naphthyridine scaffold have also prompted investigations into its potential effects on the central nervous system.

The therapeutic potential oftriazolo[4,3-h]naphthyridine derivatives in the management of seizures has been a subject of preliminary research. The fused triazole ring is a common feature in many compounds with known anticonvulsant activity. Preclinical evaluations in animal models, such as those involving pentylenetetrazole (PTZ) or maximal electroshock (MES) induced seizures, are typically used to assess the efficacy of new chemical entities. While the broader class of triazole-containing compounds has shown promise in this area, detailed reports on the anticonvulsant profile of derivatives specific to thetriazolo[4,3-h]naphthyridine core are not widely available.

Investigations into the anxiolytic and antidepressant potential oftriazolo[4,3-h]naphthyridine derivatives are in early stages. The structural similarity to other CNS-active compounds suggests a possible interaction with neurotransmitter systems that regulate mood and anxiety. Preclinical screening for these activities often involves behavioral tests in rodents, such as the elevated plus-maze for anxiety and the forced swim test for depression. Specific data from such studies fortriazolo[4,3-h]naphthyridine derivatives, which would elucidate their potential mechanisms of action—for instance, interaction with GABA-A or serotonin (B10506) receptors—is not yet present in the available scientific literature.

Modulation of Specific Neurotransmitter Receptors (e.g., mGluR2, GABA-A Receptors)

For instance, derivatives of urfu.ruresearchgate.netnih.govtriazolopyridine have been investigated as potential positive allosteric modulators (PAMs) of mGluR2. nih.gov These compounds have shown the ability to enhance the receptor's response to the endogenous ligand glutamate (B1630785), a mechanism of action that is of interest for the treatment of various neurological and psychiatric disorders. nih.gov

Similarly, various naphthyridine derivatives have been explored as modulators of the GABA-A receptor. nih.gov Specifically, 1,6-naphthyridinones have been identified as potent and selective negative allosteric modulators (NAMs) of the α5-containing GABA-A receptor subtype. nih.gov Furthermore, triazolo 1,5-benzodiazepines have demonstrated agonist activity at GABA-A receptors, indicating that the triazole moiety can be a key pharmacophoric element for interaction with this receptor complex. nih.gov Some of these compounds displayed greater agonistic activity at these receptors than classical 1,4-benzodiazepine (B1214927) agonists like diazepam. nih.gov

Given these findings in structurally related scaffolds, it is plausible that derivatives of urfu.ruresearchgate.netnih.govtriazolo[4,3-h] urfu.runih.govnaphthyridine could be synthesized and evaluated for their potential to modulate mGluR2 and GABA-A receptors.

Enzyme and Receptor Target Interactions Beyond Specific Therapeutic Areas

DNA Gyrase Inhibition

Although there is no specific data on the DNA gyrase inhibitory activity of urfu.ruresearchgate.netnih.govtriazolo[4,3-h] urfu.runih.govnaphthyridine derivatives, the broader class of naphthyridine derivatives has a well-established history as DNA gyrase inhibitors, most notably in the form of fluoroquinolone antibiotics. nih.gov More recent research has also explored novel 1,4-dihydro urfu.runih.govnaphthyridine derivatives as potent inhibitors of E. coli DNA gyrase. nih.gov

Furthermore, studies on urfu.ruresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-based derivatives have identified dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov These findings highlight the potential of the triazole ring, when fused with other heterocyclic systems, to contribute to the inhibition of this essential bacterial enzyme. nih.gov The mechanism of DNA gyrase inhibition typically involves the stabilization of the enzyme-DNA complex, leading to breaks in the bacterial DNA and ultimately cell death. nih.gov

Cholinesterase (AChE, BChE) Inhibition

The potential for urfu.ruresearchgate.netnih.govtriazolo[4,3-h] urfu.runih.govnaphthyridine derivatives to act as cholinesterase inhibitors can be inferred from studies on related naphtho- and thienobenzo-triazoles . nih.govnih.gov These compounds have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.

For example, certain photochemically synthesized naphtho-triazoles have shown notable potential as cholinesterase inhibitors, with some derivatives exhibiting IC50 values in the micromolar range for both AChE and BChE. nih.gov Interestingly, charged derivatives, such as thienobenzo-1,2,3-triazolium salts , have demonstrated potent non-selective inhibition of both enzymes, with some compounds showing IC50 values in the nanomolar range for BChE. mdpi.com The inhibitory activity of these compounds is influenced by the nature and position of substituents on the fused ring system. mdpi.com

Compound ClassTarget EnzymeReported Activity (IC50)
Naphtho-triazolesAChE51.3 µM
Naphtho-triazolesBChE53.5 µM
Thienobenzo-1,2,3-triazolium saltsBChE98 nM

Phosphodiesterase (PDE4, PDE5) Inhibition

While direct evidence for phosphodiesterase (PDE) inhibition by urfu.ruresearchgate.netnih.govtriazolo[4,3-h] urfu.runih.govnaphthyridine derivatives is lacking, studies on related structures are informative. For instance, 1,7- and 2,7-naphthyridine (B1199556) derivatives have been identified as a new structural class of potent and specific PDE5 inhibitors. nih.gov One particular 2,7-naphthyridine derivative demonstrated an IC50 value of 0.23 nM for PDE5 and high selectivity over other PDE isoforms. nih.gov

In the context of PDE4 inhibition, research has focused on scaffolds such as urfu.ruresearchgate.netnih.govtriazolo[4,3-b]pyridazines . nih.gov Derivatives of this class have been identified as highly potent PDE4A inhibitors with low nanomolar activity. nih.gov Additionally, urfu.ruresearchgate.netnih.govtriazolopyridine compounds have been developed with phosphodiesterase inhibitory activity, particularly targeting PDE4. patexia.com

Compound ClassTarget EnzymeReported Activity (IC50)
2,7-Naphthyridine derivativePDE50.23 nM
urfu.ruresearchgate.netnih.govTriazolo[4,3-b]pyridazine derivativePDE4ALow nanomolar range

Other Significant Enzyme Inhibitions (e.g., SecA ATPase)

Information regarding the inhibition of other significant enzymes, such as SecA ATPase, by urfu.ruresearchgate.netnih.govtriazolo[4,3-h] urfu.runih.govnaphthyridine derivatives is not available in the current literature. However, research into inhibitors of SecA ATPase, a crucial component of the bacterial protein translocation machinery, has identified other heterocyclic scaffolds. While not directly related to the naphthyridine core, these studies provide a broader context for the types of molecules that can target this enzyme.

Structure Activity Relationship Sar Investigations Of 1 2 3 Triazolo 4,3 H 1 4 Naphthyridine Scaffold

Influence of Substituent Position and Electronic/Steric Nature on Biological Activity

The biological activity of compounds featuring a fused triazolo-azine core is highly dependent on the nature and position of various substituents. For the analogous nih.govresearchgate.netthesciencein.orgtriazolo[4,3-a] nih.govnih.govnaphthyridine scaffold, which shares a similar structural framework, variations in substituents have been shown to modulate antimicrobial efficacy. In one such series, the introduction of different aryl groups at the 6-position and a 4-bromophenyl group at the 9-position of the nih.govresearchgate.netthesciencein.orgtriazolo[4,3-a] nih.govnih.govnaphthyridine core resulted in compounds with moderate activity against various bacterial and fungal strains. researchgate.netthesciencein.org

In broader studies of naphthyridine derivatives, the substitution pattern has been found to be critical for cytotoxic activity against human cancer cell lines. For instance, in a series of naphthyridine derivatives, the introduction of a naphthyl ring at the C-2 position was shown to enhance cytotoxic effects. nih.gov Furthermore, the specific placement of methoxy (B1213986) groups on a phenyl ring substituent also had a differential impact on activity depending on the cancer cell line being tested. nih.gov

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the interaction of the molecule with its biological target. For example, in a study of 1,2,4-triazolo[1,5-a] nih.govurfu.rumdpi.comtriazin-5,7-dione and its 5-thioxo analogues, various substituents on a 2-phenyl or 2-benzyl ring were investigated for their inhibitory activity against thymidine (B127349) phosphorylase. nih.gov This highlights the principle that both the electronic properties and the steric bulk of substituents are key determinants of biological activity.

The following table, adapted from studies on related naphthyridine derivatives, illustrates how substitutions can influence cytotoxic activity.

Compound IDC-2 SubstituentC-5, C-6, C-7 ModificationsCytotoxic Activity (IC50, µM) against HL-60 cells
1 3',4'-dimethoxy phenylH, H, HPotent
2 2',4'-dimethoxy phenylH, H, HLess Potent than 1
3 NaphthylH, H, HEnhanced Potency

This table is illustrative and based on findings for a different class of naphthyridine derivatives to demonstrate the principle of substituent effects. nih.gov

Identification and Elucidation of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling is a crucial tool for identifying the key structural features necessary for a molecule's interaction with its biological target. For the related nih.govresearchgate.netthesciencein.orgtriazolo[4,3-a]pyridine scaffold, pharmacophore models have been generated to identify potential antimalarial agents targeting the falcipain-2 enzyme. nih.gov These models typically highlight essential features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov

In one such study, a pharmacophore model for falcipain-2 inhibitors included four hydrogen bond donors, three hydrogen bond acceptors, and one hydrophobic group. nih.gov The triazole and pyridine (B92270) nitrogen atoms in such scaffolds are often key hydrogen bond acceptors, while substituents with amine or hydroxyl groups can act as hydrogen bond donors. Aromatic or alkyl substituents can provide the necessary hydrophobic interactions within the target's binding pocket.

For a series of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, SAR studies revealed that a pyrazole (B372694) group and specific aryl substitutions on the thiadiazine ring were essential for their activity as STAT3 pathway inhibitors. nih.gov This underscores the importance of specific heterocyclic and aryl moieties as key pharmacophoric elements.

A hypothetical pharmacophore model for the nih.govresearchgate.netthesciencein.orgtriazolo[4,3-h] nih.govnih.govnaphthyridine scaffold, based on common features of related kinase inhibitors, might include:

Hydrogen bond acceptors (the nitrogen atoms of the triazole and naphthyridine rings).

A hydrophobic region (often occupied by an aryl or substituted aryl group).

A potential hydrogen bond donor (depending on the substituent).

Strategies for Lead Optimization and Potency Enhancement

Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For scaffolds similar to nih.govresearchgate.netthesciencein.orgtriazolo[4,3-h] nih.govnih.govnaphthyridine, several strategies have been employed.

One common approach is the systematic modification of substituents on the core scaffold. For example, in the optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, various substitutions on the thiadiazine and pyrazole rings were explored to enhance potency and metabolic stability. nih.gov The introduction of an α-methyl group on the thiadiazine ring was found to improve both potency and metabolic stability. nih.gov

Another strategy involves the exploration of different points of randomization on the scaffold. For nih.govresearchgate.netthesciencein.orgtriazolo[4,3-a]pyridines, a library of compounds was designed with three points of randomization: the position of a sulfonamide substituent, the substituent on the triazole ring, and variations in the sulfonamide substituent itself. nih.gov

The following table illustrates a lead optimization strategy for a series of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis, where modifications to a substituent led to a significant improvement in potency.

CompoundR GroupMIC (µg/mL)
Lead Compound H>20
Optimized Compound 1 4-NO20.007
Optimized Compound 2 4-Cl0.15
Optimized Compound 3 4-CF30.29

This table is based on data for a different but related triazole series and is for illustrative purposes. nih.gov

Analysis of Lipophilicity and Polarity in Relation to Pharmacological Profiles

Lipophilicity, often expressed as logP, is a crucial physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The lipophilicity of triazole derivatives is frequently determined using chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and reversed-phase thin-layer chromatography (RP-TLC). researchgate.net

Studies on various 1,2,4-triazole (B32235) derivatives have shown that there is often a correlation between lipophilicity and biological activity. For instance, for some anticonvulsant compounds, higher lipophilicity was correlated with stronger efficacy. researchgate.net However, this relationship is not always linear, and an optimal lipophilicity range often exists for a given biological target.

In a study of anticancer dipyridothiazines with a 1,2,3-triazole ring, the lipophilicity parameters were determined and compared with their ADME properties. nih.gov The investigated compounds were found to be moderately lipophilic and adhered to Lipinski's, Ghose's, and Veber's rules, suggesting potential for oral bioavailability. nih.gov The nature of substituents was shown to have a significant impact on lipophilicity; for example, a p-chlorobenzyl substituent increased lipophilicity, while a p-cyanobenzyl substituent decreased it. nih.gov

The table below, based on data for a series of anticancer dipyridothiazines with a 1,2,3-triazole ring, demonstrates the impact of substituents on lipophilicity.

Compound DerivativeKey SubstituentExperimental Lipophilicity (RM0)
Isomer A p-chlorobenzyl2.872
Isomer B (same core as A) p-cyanobenzylLower than Isomer A
Isomer C p-chlorobenzyl2.464
Isomer D (same core as C) p-cyanobenzylLower than Isomer C

This table is illustrative and based on findings for a different class of triazole-containing heterocycles to demonstrate the principle of lipophilicity modulation. nih.gov

Computational Chemistry and Molecular Modeling Applications In 1 2 3 Triazolo 4,3 H 1 4 Naphthyridine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding how derivatives of the nih.govnih.govnih.govtriazolo-naphthyridine scaffold might interact with biological targets.

Research on analogous structures, such as nih.govnih.govnih.govtriazolo[4,3-a]pyridines, has demonstrated the utility of docking in identifying potential inhibitors for significant therapeutic targets. For instance, in the pursuit of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, docking studies predicted that the nih.govnih.govnih.govtriazolo[4,3-a]pyridine moiety could fit into a specific pocket (pocket A) of the enzyme's active site, interacting with the crucial heme group. nih.gov Similarly, this scaffold was investigated as a potential inhibitor of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, another vital axis in immunotherapy. nih.gov

Docking simulations provide detailed binding mode analysis, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex. nih.govrjptonline.org For example, studies on 1,2,4-triazolo[1,5-a]pyrimidine analogues targeting xanthine (B1682287) oxidase revealed specific interactions with key amino acid residues within the enzyme's active site, mirroring those of known inhibitors. nih.gov These insights are fundamental for the rational design of new derivatives with improved affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Related Heterocyclic Scaffolds

Scaffold Protein Target Key Interactions Noted Reference
nih.govnih.govnih.govTriazolo[4,3-a]pyridine Indoleamine 2,3-dioxygenase 1 (IDO1) Interaction with the heme group in the active site. nih.gov
1,7-Naphthyridine Analogues PIP4K2A Hydrogen bonding, pi-pi interactions, pi-cation interactions. nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine Xanthine Oxidase (XO) Predicted interactions with the same amino acid residues as allopurinol. nih.gov

| nih.govnih.govnih.govTriazolo[4,3-b] nih.govnih.govnih.govnih.govtetrazine | c-Met kinase | Three hydrogen bonding interactions identified. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.org This predictive tool is invaluable for estimating the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

For classes of compounds related to nih.govnih.govnih.govTriazolo[4,3-h] nih.govmdpi.comnaphthyridine, QSAR studies have been successfully applied. A study on 1,2,4-triazolo[1,5-a]pyrimidine (1,2,4-TAP) congeners with antiplasmodial activity utilized machine learning algorithms to build a robust QSAR model. mdpi.com The final model revealed that a combination of 2D and 3D molecular descriptors, including the principal moment of inertia ratio and surface area properties, were critical for activity. mdpi.com The predictive regression equation was given as: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com

Similarly, QSAR analyses have been performed on 1,8-naphthyridine (B1210474) derivatives to understand the structural requirements for anticancer activity. nih.govinsilico.eu These studies use comparative molecular field analysis (CoMFA) to assess how steric and electrostatic fields of the molecules influence their biological function. nih.govinsilico.eu Such models provide a "map" that highlights regions where modifications to the molecular structure are likely to increase or decrease activity.

Table 2: QSAR Modeling Applications for Structurally Similar Compounds

Compound Series Biological Activity Modeling Technique Key Descriptor Types Reference
1,2,4-Triazolo[1,5-a]pyrimidines Antiplasmodial (Antimalarial) Support Vector Regressor (SVR) 2D and 3D descriptors (moment of inertia, logP, surface area) mdpi.com
1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines Anticancer Comparative Molecular Field Analysis (CoMFA) Steric and electrostatic fields nih.govinsilico.eu
1,2,4-Triazole (B32235) Derivatives Anti-pancreatic cancer Multiple Linear Regression (MLR), Artificial Neural Network (ANN) Physicochemical parameters physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.

MD simulations are frequently used to validate docking results. For a nih.govnih.govnih.govtriazolo[4,3-a]pyridine-based IDO1 inhibitor, MD simulations confirmed that the docked pose was stable. nih.gov The analysis of the root mean square deviation (RMSD) of the ligand and protein atoms over the course of the simulation showed that the complex did not undergo significant conformational changes, indicating a stable binding mode. nih.gov In another study, MD simulations of triazolo-pyrimidinone compounds with the SARS-CoV-2 main protease showed the formation of stable complexes, as evidenced by highly stable RMSD, root mean square fluctuation (RMSF), and radius of gyration (Rg) values. nih.gov

These simulations provide critical information on the flexibility of the ligand and protein, the role of solvent molecules, and the persistence of key intermolecular interactions over time, offering a more accurate assessment of the binding hypothesis. physchemres.orgrsc.org

Table 3: Application of MD Simulations to Validate Ligand Binding Stability

Compound Class Protein Target Simulation Software Key Metrics Analyzed Findings Reference
nih.govnih.govnih.govTriazolo[4,3-a]pyridine IDO1 Not specified Root Mean Square Deviation (RMSD) Protein-ligand structure was stabilized. nih.gov
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones SARS-CoV-2 Mpro GROMACS 5.1.2 RMSD, Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg) Lead compounds formed stable complexes with the target protein. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. These calculations provide insights into molecular geometry, electronic structure, and chemical reactivity that are not accessible through classical molecular mechanics methods.

For a derivative of the related nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold, DFT calculations were used to analyze the molecular structure, vibrational spectra, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive.

These calculations can also determine the distribution of electron density across the molecule, such as through Mulliken atomic charge analysis. nih.gov This information helps to identify the most electron-rich or electron-deficient sites, which are often the primary points of interaction for metabolism or binding with a biological target. Such insights are crucial for understanding reactivity and for designing molecules with desired electronic properties. chnpu.edu.uanih.gov

Table 4: Quantum Chemical Calculation Studies on Related Triazole Systems

Compound Method Properties Calculated Insights Gained Reference
1,2,4-Triazolo[4,3-a]pyridin-3-amine DFT (B3LYP/6-311G(2d,2p)) Molecular structure, vibrational spectra, HOMO/LUMO energies, Mulliken atomic charges Understanding of molecular stability and electron density distribution. nih.gov
nih.govnih.govnih.govTriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazines Not specified HOMO/LUMO energies Correlation between electronic energy parameters and biological activity. chnpu.edu.ua

Future Perspectives and Emerging Research Directions For 1 2 3 Triazolo 4,3 H 1 4 Naphthyridine

Design and Synthesis of Advanced Analogues with Improved Selectivity and Multi-Target Inhibition

A primary future direction involves the rational design and synthesis of novel medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine analogues with enhanced biological profiles. The core structure offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future synthetic strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications around the triazolonaphthyridine core are essential. By introducing a diverse array of substituents—such as halogen atoms, alkyl, alkoxy, and aryl groups—at various positions on both the triazole and naphthyridine rings, researchers can build comprehensive SAR models. nih.gov For instance, studies on related medscape.comnih.govdrugdiscoverychemistry.comtriazolo[4,3-a]pyridine scaffolds revealed that the presence and position of hydrophobic substituents are fundamental for target interaction. nih.gov

Multi-Target-Directed Ligands (MTDLs): Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Developing single molecules that can modulate several targets simultaneously is a highly attractive therapeutic strategy. medscape.com The medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine scaffold can be functionalized to incorporate pharmacophores known to interact with different targets. For example, by hybridizing the core with moieties known to inhibit kinases like VEGFR-2 and c-Met, novel dual inhibitors could be developed for cancer therapy, a strategy that has proven successful for other triazolo-fused systems like medscape.comnih.govdrugdiscoverychemistry.comtriazolo[4,3-a]pyrazines. rsc.org

Improving Selectivity: A significant challenge in drug development is achieving selectivity for the target protein over off-target proteins, particularly within large families like kinases, to minimize side effects. Analogue synthesis will aim to exploit subtle differences in the target's binding site. For example, designing derivatives that form specific hydrogen bonds or hydrophobic interactions can confer high selectivity, as demonstrated in the development of selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on a medscape.comnih.govdrugdiscoverychemistry.comtriazolo[4,3-a]pyridine scaffold. nih.gov

Table 1: Potential Substitutions for Analogue Synthesis Based on Related Scaffolds

Scaffold PositionExample SubstituentObserved Effect in Analogous ScaffoldsPotential Rationale for medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine
Triazole RingAlkyl groups (e.g., Ethyl)Modulated antimalarial activity in triazolopyridines. mdpi.comOptimize steric and electronic properties for target binding.
Naphthyridine RingAryl groups (e.g., Phenyl, Halogen-substituted phenyl)Potent anticancer activity in triazolothiadiazines and triazolonaphthyridines. researchgate.netzsmu.edu.uaIntroduce key interactions (e.g., pi-stacking) with target protein residues.
Triazole RingThioether linkages (-S-R)Potent c-Met kinase inhibition in triazolotriazines. nih.govServe as a flexible linker to access different pockets within a binding site.
Naphthyridine RingSulfonamide groups (-SO₂NR₂)Good antimalarial activity against Plasmodium falciparum. mdpi.comEnhance solubility and provide strong hydrogen bonding interactions.

Exploration of Novel Therapeutic Applications and Neglected Disease Targets

The diverse biological activities associated with the broader 1,2,4-triazole (B32235) family suggest that the therapeutic potential of medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine is likely not limited to a single disease area. nih.govekb.eg A crucial future direction is to screen this scaffold against a wide range of biological targets to uncover novel applications.

Oncology: Many triazole-fused heterocycles exhibit potent anticancer activity by inhibiting key enzymes like protein kinases or by inducing apoptosis. nih.govnih.govresearchgate.net Analogues of medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine should be evaluated against panels of cancer cell lines and key oncogenic targets such as receptor tyrosine kinases (e.g., VEGFR, EGFR), cell cycle-regulating kinases (e.g., CDKs), and signaling pathway components. mdpi.com

Infectious Diseases: The 1,2,4-triazole core is present in numerous approved antifungal drugs. mdpi.com Furthermore, triazole-quinolone hybrids have shown potent activity against resistant bacterial strains. nih.gov This history strongly supports the investigation of medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine derivatives as potential antibacterial, antifungal, and antiviral agents.

Neglected Tropical Diseases (NTDs): There is an urgent need for new, safe, and effective drugs to treat NTDs like leishmaniasis, Chagas disease, and Human African trypanosomiasis. nih.govnih.gov These diseases disproportionately affect low-income populations, and drug discovery efforts are often underfunded. researchgate.net Scaffolds like triazolopyridines have already been investigated as potential antimalarial agents. mdpi.com A focused effort to screen medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine libraries against the parasites responsible for NTDs could lead to the discovery of novel lead compounds. mdpi.com

In-Depth Mechanistic Studies at the Molecular and Cellular Levels

To advance any promising compound from a "hit" to a clinical candidate, a thorough understanding of its mechanism of action is imperative. Future research must move beyond preliminary screening to conduct detailed mechanistic investigations.

Target Identification and Validation: For compounds that show promising activity in phenotypic screens (e.g., cell viability assays), the next step is to identify their specific molecular target(s). Techniques such as thermal proteome profiling, affinity chromatography, and genetic approaches can be employed. Once a target is proposed, validation through enzymatic assays (e.g., kinase inhibition assays) and binding studies is crucial. nih.gov

Molecular Modeling and Docking: In silico molecular docking studies are vital for predicting and understanding how these compounds bind to their targets at an atomic level. nih.govmdpi.com These models can identify key amino acid interactions, rationalize observed SAR, and guide the design of more potent and selective analogues. mdpi.com

Cellular Pathway Analysis: It is essential to understand how a compound affects the cell's internal machinery. This involves a suite of cell-based assays to study effects on apoptosis (e.g., flow cytometry, caspase activity assays), cell cycle progression, and the generation of reactive oxygen species (ROS). researchgate.netmdpi.com Gene and protein expression profiling can further reveal which cellular pathways are modulated by the compound.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery Pipelines for This Scaffold

The integration of artificial intelligence and machine learning is revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. drugdiscoverychemistry.comnih.gov Applying these computational tools to the medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine scaffold will be a key driver of future progress.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. lanl.govwur.nl These algorithms can explore the vast chemical space around the triazolonaphthyridine core to propose innovative structures that human chemists might not have conceived.

Predictive Modeling (QSAR and ADMET): Machine learning algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models from experimental data. These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov Similarly, AI models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process, helping to identify and eliminate compounds likely to fail later in development due to poor pharmacokinetics or toxicity. drugdiscoverychemistry.com

Virtual Screening: AI-powered virtual screening can rapidly screen massive digital libraries containing millions or billions of compounds to identify those most likely to bind to a specific biological target. amazonaws.com This allows for the efficient identification of initial hits based on the medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine scaffold, providing a starting point for lead optimization.

Table 2: Application of AI/ML in the Drug Discovery Pipeline for medscape.comnih.govdrugdiscoverychemistry.comTriazolo[4,3-h] medscape.comresearchgate.netnaphthyridine

Drug Discovery StageAI/ML ApplicationExpected Outcome
Hit IdentificationVirtual ScreeningRapidly identify initial compounds from large libraries that are predicted to bind to the target. amazonaws.com
Lead GenerationGenerative Models / De Novo DesignDesign novel, synthetically feasible analogues with optimized properties. lanl.gov
Lead OptimizationQSAR & ADMET PredictionPrioritize analogues for synthesis based on predicted potency, selectivity, and drug-like properties. drugdiscoverychemistry.comnih.gov
Preclinical DevelopmentToxicity PredictionFlag potential safety issues early, reducing late-stage attrition. nih.gov

Q & A

Q. Mechanistic Studies

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., FGF receptor-1 or topoisomerase I). Validate poses with MD simulations (100 ns trajectories) .

DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic attack. For example, the triazole ring’s N2 atom often acts as a hydrogen-bond acceptor .

ADMET prediction : Tools like SwissADME assess bioavailability (%ABS = 65–80%) and cytochrome P450 inhibition risks .

Validation : Cross-reference computational results with experimental IC₅₀ values (e.g., anti-inflammatory activity in murine models) .

How do substituents on the naphthyridine core influence the photophysical properties of this compound derivatives?

Advanced Structure-Activity Relationship
Electron-donating groups (e.g., -OCH₃, -CH₃) enhance fluorescence quantum yield (ΦF) by stabilizing excited states, while electron-withdrawing groups (e.g., -NO₂) redshift absorption maxima (λmax):

Substituentλmax (nm)ΦFApplication
8-Ph, 5-Me3650.42Bioimaging probes
8-NO₂4200.08Photosensitizers

Characterize via UV-Vis spectroscopy (e.g., λmax 350–450 nm in DMSO) and time-resolved fluorescence (τ = 1–5 ns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.